molecular formula C14H19N5O B13357298 N-[2-(1H-pyrazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[2-(1H-pyrazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B13357298
M. Wt: 273.33 g/mol
InChI Key: DPZRCPLEVCQFSR-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrazol-1-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring and a hexahydrocyclohepta[c]pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-1-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. This intermediate is then subjected to further reactions to introduce the hexahydrocyclohepta[c]pyrazole moiety. The final step involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can be employed to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-1-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

N-(2-pyrazol-1-ylethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C14H19N5O/c20-14(15-8-10-19-9-4-7-16-19)13-11-5-2-1-3-6-12(11)17-18-13/h4,7,9H,1-3,5-6,8,10H2,(H,15,20)(H,17,18)

InChI Key

DPZRCPLEVCQFSR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NCCN3C=CC=N3

Origin of Product

United States

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